molecular formula C6H7NO B2455829 4-Formylpent-4-enenitrile CAS No. 1117-70-0

4-Formylpent-4-enenitrile

Cat. No.: B2455829
CAS No.: 1117-70-0
M. Wt: 109.128
InChI Key: IXMBFEQRFXTDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 4-Formylpent-4-enenitrile within Modern Organic Synthesis

In the landscape of modern organic synthesis, efficiency and selectivity are paramount. The concept of "building blocks"—relatively simple molecules that can be used to construct more complex structures in a modular fashion—is central to this philosophy. researchgate.netrsc.org this compound perfectly embodies this concept. Its bifunctional nature allows for stepwise or tandem reactions, where each functional group can be manipulated independently or in concert to achieve a desired molecular architecture.

The aldehyde group can participate in a host of well-established transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. Simultaneously, the α,β-unsaturated nitrile moiety is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This dual reactivity allows for the introduction of diverse functionalities and the formation of multiple carbon-carbon and carbon-heteroatom bonds in a controlled manner. For instance, its use as a precursor in cyclocondensation reactions to form heterocyclic compounds, such as 2-halo-5-halomethylpyridines, has been patented, highlighting its utility in the synthesis of medicinally and agriculturally relevant scaffolds. google.comgoogle.com

Historical Overview of Related α,β-Unsaturated Nitriles and Aldehydes in Chemical Transformations

The chemistry of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, is deeply rooted in the history of organic chemistry. Two of the most fundamental reactions that define their reactivity are the Knoevenagel condensation and the Michael addition.

The Knoevenagel condensation , first described by Emil Knoevenagel in the late 19th century, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. niscpr.res.inwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated compounds. sciensage.info The Doebner modification of this reaction, which utilizes pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

The Michael addition , discovered by Arthur Michael in 1887, describes the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglibretexts.org This reaction is one of the most important methods for the formation of carbon-carbon bonds in a mild and efficient manner. masterorganicchemistry.com Enolates are classic Michael donors, but the scope of the reaction has expanded to include a wide range of other nucleophiles. libretexts.orglibretexts.org The ability of the α,β-unsaturated nitrile moiety in this compound to act as a Michael acceptor is a key feature of its reactivity profile.

Current Research Frontiers and Identified Gaps in this compound Chemistry

Current research in organic synthesis continues to push the boundaries of what is possible, with a strong focus on catalysis, asymmetric synthesis, and the development of novel synthetic methodologies. In this context, bifunctional molecules like this compound are of significant interest.

A major frontier is the development of bifunctional catalysts that can activate both electrophilic and nucleophilic partners in a reaction simultaneously. ambeed.com Such catalysts can lead to enhanced reactivity and selectivity, and their application in reactions involving molecules like this compound holds great promise for the development of highly efficient and atom-economical transformations.

Asymmetric catalysis is another area of intense research, with the goal of producing enantiomerically pure compounds, which is crucial for the pharmaceutical industry. The development of chiral catalysts for diastereoselective and enantioselective Michael additions and other reactions involving α,β-unsaturated systems is a vibrant field. beilstein-journals.org While much progress has been made, the application of these methods to specific substrates like this compound remains an area ripe for exploration.

Furthermore, the use of α,β-unsaturated nitriles in transition metal-catalyzed reactions is a rapidly evolving field. For example, nickel-catalyzed cyanoallylations of alkynes have been shown to produce substituted (Z)-5-formyl-pent-2-enenitriles with high regio- and stereoselectivity. rsc.org This demonstrates the potential for developing novel C-C bond-forming reactions using this compound as a substrate.

Despite its potential, a significant gap in the literature is the limited number of studies focusing specifically on the synthetic applications of this compound. While its reactivity can be inferred from the well-established chemistry of its constituent functional groups, detailed investigations into its use in the total synthesis of natural products or other complex target molecules are scarce. sci-hub.see-bookshelf.descripps.edursc.org Future research in this area could uncover new and powerful synthetic strategies, further cementing the role of this compound as a versatile building block in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formylpent-4-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-6(5-8)3-2-4-7/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMBFEQRFXTDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Formylpent 4 Enenitrile and Its Derivatives

Direct Synthesis Routes to 4-Formylpent-4-enenitrile

Direct synthesis routes aim to construct the core skeleton of this compound in a single or limited number of steps from readily available precursors, often relying on the efficiency of multicomponent reactions or the precision of modern catalytic systems.

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing substantial portions of all components, represent a highly efficient strategy for building molecular complexity. beilstein-journals.org While no specific MCR has been explicitly documented for the synthesis of this compound itself, the principles of known MCRs can be applied to design potential pathways. For instance, isocyanide-based MCRs like the Passerini or Ugi reactions are powerful tools for creating α-acyloxy carboxamides and α-acetamido carboxamides, respectively. mdpi.comfrontiersin.org

A hypothetical approach could involve a Passerini-type three-component reaction (P-3CR) using a suitable aldehyde precursor, an isocyanide, and a carboxylic acid bearing a nitrile moiety. Such a reaction could assemble a scaffold that, through subsequent transformations, yields the desired product. Similarly, other MCRs known to form α,β-unsaturated carbonyl compounds could be theoretically adapted for this purpose. semanticscholar.org The exploration of MCRs remains a promising, yet largely untapped, field for the direct and atom-economical synthesis of functionalized formyl-nitriles. beilstein-journals.org

Modern organometallic catalysis offers powerful and direct methods for the formation of complex organic molecules. Two notable catalytic strategies are applicable to the synthesis of this compound and its derivatives: nickel-catalyzed carbocyanation and palladium-catalyzed carbonylation.

Nickel-Catalyzed Carbocyanation of Alkynes: A significant development in this area is the nickel-catalyzed addition of allyl cyanides across alkynes. Research has demonstrated that α-siloxyallyl cyanides can react with alkynes in the presence of a nickel catalyst to introduce a 3-oxopropyl group after hydrolysis of the intermediate silyl (B83357) enol ether. nih.gov This method provides a direct route to derivatives such as (Z)-5-formyl-pent-2-enenitriles with high regio- and stereoselectivity. The reaction is often accelerated by the use of a Lewis acid co-catalyst.

Table 1: Nickel-Catalyzed Synthesis of Formyl-Pentenenitrile Derivatives
Reactant 1Reactant 2Catalyst SystemCo-catalystProduct TypeKey Feature
Alkyneα-Siloxyallyl CyanideNi(0) / P(4-CF₃-C₆H₄)₃AlMe₂Cl or AlMe₃(Z)-5-Formyl-pent-2-enenitrileHigh stereoselectivity nih.gov

Palladium-Catalyzed Carbonylation: Palladium-catalyzed carbonylation is a cornerstone of industrial and academic synthesis for introducing a carbonyl group into a molecule. rsc.orgnih.gov This method typically involves the reaction of an organic halide or triflate with carbon monoxide in the presence of a palladium catalyst. rsc.org A plausible direct route to this compound could involve the carbonylation of a suitable precursor like a 4-halopent-4-enenitrile. While alkyl halides can be challenging substrates compared to their aryl counterparts, methods for the carbonylation of activated halides have been extensively developed. rsc.org

Synthesis of this compound via Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis where one functional group is converted into another. ias.ac.in This approach allows for the use of more accessible starting materials and the introduction of sensitive functionalities at a later, more strategic stage of the synthesis.

One FGI approach involves the late-stage introduction or modification of the nitrile group. For instance, the synthesis could commence with a precursor that already contains the α,β-unsaturated aldehyde moiety. A key transformation here would be the oxidation of a primary alcohol. The synthesis could start from 4-(hydroxymethyl)pent-4-enenitrile, which would then be oxidized to the target aldehyde, this compound. A variety of modern, selective oxidation reagents are available for this purpose, such as those based on chromium (VI) or Swern-type conditions, which can efficiently convert primary alcohols to aldehydes with minimal over-oxidation. imperial.ac.ukucd.ie

Conversely, a nitrile group can be introduced onto a pre-existing scaffold. This could be achieved via a nucleophilic substitution reaction, for example, by reacting a 4-(halomethyl)pent-4-enal derivative with a cyanide salt like sodium or potassium cyanide.

Olefin metathesis has emerged as a powerful and versatile C-C bond-forming reaction, earning the Nobel Prize in Chemistry in 2005. nobelprize.org The reaction, typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) complexes, allows for the redistribution of alkylidene fragments between two olefins. apexmolecular.com Cross-metathesis, in particular, offers a strategic pathway to this compound.

A hypothetical, yet highly plausible, route would involve the cross-metathesis of acrolein (an aldehyde precursor) with 3-butenenitrile. This reaction would ideally form this compound and ethene, a volatile byproduct whose removal can drive the reaction to completion. The functional group tolerance of modern Grubbs-type catalysts makes them suitable for substrates containing both aldehyde and nitrile groups. tcichemicals.com

Table 2: Common Catalysts for Olefin Metathesis
Catalyst NameMetal CenterGenerationKey Characteristics
Grubbs' Catalyst 1st GenRutheniumFirstGood stability, moderate activity.
Grubbs' Catalyst 2nd GenRutheniumSecondHigher activity, broad functional group tolerance. apexmolecular.com
Hoveyda-Grubbs CatalystRutheniumSecondHigh stability, recoverable catalyst. tcichemicals.com
Schrock's CatalystMolybdenumN/AVery high activity, sensitive to air and moisture. apexmolecular.com

Stereoselective Synthesis of this compound and its Chiral Analogues

Controlling stereochemistry is a critical aspect of modern organic synthesis. For derivatives of this compound, this can involve controlling the geometry of the double bond (E/Z isomerism) or creating chiral centers for enantiomerically enriched analogues.

The nickel-catalyzed carbocyanation of alkynes discussed in section 2.1.2 provides a compelling example of stereocontrol, yielding the (Z)-isomer of 5-formyl-pent-2-enenitrile derivatives with high selectivity. nih.gov This demonstrates that metal catalysis can effectively dictate the geometry of the newly formed double bond.

The synthesis of chiral analogues, where a stereocenter is present in the molecule, requires asymmetric synthesis methodologies. While specific enantioselective syntheses leading directly to chiral analogues of this compound are not widely reported, the principles of asymmetric catalysis are well-established for similar structures. For example, the development of chiral catalysts for the construction of highly functionalized bicyclo[2.1.0]pentanes showcases the potential for stereocontrol in complex systems. nih.gov Furthermore, stereoselective methods for synthesizing functionalized indenes and other complex scaffolds often rely on cascade reactions that precisely control the formation of multiple stereocenters. nih.gov The creation of chiral analogues of this compound would likely draw from these established principles, employing chiral ligands on metal catalysts or using chiral auxiliaries to guide the stereochemical outcome of the reaction.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a foundational technique in modern chemical synthesis, utilizing chiral catalysts to guide reactions toward the preferential formation of one enantiomer over the other. numberanalytics.comcardiff.ac.uk This approach is paramount in the production of fine chemicals, including pharmaceuticals and agrochemicals, where specific stereoisomers are often responsible for the desired biological activity. numberanalytics.com The power of asymmetric catalysis lies in its ability to create complex, stereochemically defined molecules with high precision and minimal waste, often under mild reaction conditions. numberanalytics.comnih.gov

The development of novel chiral ligands and catalysts is central to advancing the field, with computational design and machine learning emerging as powerful tools for accelerating the discovery of new and more effective catalytic systems. numberanalytics.com While these principles are broadly applied, specific documented instances of asymmetric catalysis being used for the direct synthesis of this compound itself are not extensively detailed in the reviewed literature. However, the methodologies developed for structurally similar compounds provide a clear blueprint for potential applications.

Enantioselective Approaches to Related α-Formyl Alkenenitriles

While direct enantioselective synthesis of the title compound is not prominently featured, related strategies for α-formyl alkenes highlight the potential of transition-metal catalysis. One notable methodology is the Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA), which has been successfully employed to synthesize acyclic all-carbon α-aryl quaternary aldehydes. core.ac.uk This process uses a hydroxyacrylate as a nucleophile, reacting with an allylic substrate in the presence of a palladium catalyst and a chiral ligand to produce α-formyl alkenoates with good to excellent yields and high enantioselectivity. core.ac.uk

The reaction demonstrates the construction of a quaternary carbon center alpha to a formyl group, a significant challenge in synthetic chemistry. core.ac.uk The enantiomeric excess (ee) values achieved underscore the effectiveness of the chiral catalyst in controlling the stereochemical outcome of the reaction. core.ac.uk

Table 1: Enantioselective Synthesis of α-Aryl Quaternary Aldehydes via Pd-AAA This table is based on data for the synthesis of related α-formyl alkenoates, illustrating a relevant enantioselective methodology.

Product Yield Enantiomeric Excess (ee)
Ethyl 2-(4-fluorophenyl)-2-formylpent-4-enoate 75-99% 75-94%

Data sourced from a study on the synthesis of acyclic all-carbon α-aryl quaternary stereocenters. core.ac.uk

Synthesis of Structurally Related Formyl-Containing Pentenenitriles

Investigations into related structures have led to the development of specific and highly selective synthetic methods, particularly through nickel-catalyzed reactions. These approaches provide access to substituted formyl-containing pentenenitriles with defined stereochemistry.

Exploration of 2-Substituted (Z)-5-Formyl-pent-2-enenitriles

A significant advancement in this area is the nickel-catalyzed synthesis of 2-substituted (Z)-5-formyl-pent-2-enenitriles. rsc.org This method involves the reaction of terminal alkynes with α-siloxyallyl cyanide in the presence of a Ni(0) catalyst, such as Ni(cod)₂, and a phosphine (B1218219) ligand. rsc.org The reaction proceeds with excellent regioselectivity and high stereoselectivity, favoring the formation of the (Z)-isomer. rsc.org

The proposed mechanism suggests an initial oxidative addition of the nickel catalyst to the C(sp³)–CN bond of the allyl cyanide, forming a π-allylnickel intermediate. This intermediate then undergoes a 1,2-migratory addition to the alkyne, followed by reductive elimination to yield the desired acrylonitrile (B1666552) product. rsc.org The steric hindrance of the reactants favors the formation of products where the bulkier group is positioned at the cyano-substituted carbon. rsc.org

Table 2: Nickel-Catalyzed Synthesis of 2-Substituted (Z)-5-Formyl-pent-2-enenitriles

Alkyne Reactant Product Yield
oct-4-yne (Z)-5-formyl-2,3-dipropylpent-2-enenitrile 81%

This table showcases the yields of specific products from the Ni-catalyzed reaction. rsc.org

Investigations into α-Siloxyallyl Cyanide Derived Species

The use of α-siloxyallyl cyanide as a key precursor is central to the synthesis of these formyl-containing pentenenitriles. rsc.org This reagent is typically derived from the reaction between acrolein and a silyl cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN). rsc.org In the nickel-catalyzed reaction, the α-siloxyallyl cyanide serves as the cyanoallylating agent. rsc.org

The isolation of a silyl enol ether intermediate, particularly when using a bulkier silyl group like t-butyldimethylsilyl (TBDMS), confirms its role in the reaction pathway. rsc.org This intermediate is critical for the formation of the final formyl-containing product. The versatility of the resulting formyl group is also noteworthy, as it can participate in subsequent aldehyde reactions, allowing for further functionalization of the molecule. rsc.org

Reactivity and Mechanistic Studies of 4 Formylpent 4 Enenitrile

C-CN Bond Activation in 4-Formylpent-4-enenitrile Transformations

The carbon-cyano (C-CN) bond is known for its thermodynamic stability, making its activation a significant challenge in organic synthesis. snnu.edu.cnrsc.org However, transition metal catalysis has emerged as a powerful tool for cleaving this robust bond, enabling novel synthetic transformations. acs.orgresearchgate.net

Transition Metal-Catalyzed C-CN Cleavage Mechanistic Investigations

The catalytic cleavage of C-CN bonds by transition metals is a subject of extensive research. snnu.edu.cnacs.org Low-valent transition-metal complexes, particularly those of nickel and ruthenium, are effective in activating these bonds. The primary mechanistic pathway involves the oxidative addition of the C-CN bond to the metal center.

In the context of this compound, a proposed catalytic cycle would likely involve:

Coordination: The nitrile group, and potentially the olefin, coordinates to the low-valent metal center (e.g., Ni(0)).

Oxidative Addition: The metal inserts into the C-CN bond, forming an organometallic intermediate where the cyano group and the organic fragment are both bonded to the metal.

Further Reaction/Reductive Elimination: This intermediate can then undergo various reactions, such as cross-coupling with another reagent, before reductive elimination regenerates the catalyst and yields the final product.

The presence of the aldehyde and alkene functionalities in this compound can influence the reaction by also coordinating to the metal catalyst, which may affect the catalyst's activity and the selectivity of the C-CN bond cleavage.

Catalyst TypeGeneral MechanismPotential Intermediate for this compound
Ni(0) ComplexesOxidative addition of C-CN bond to Ni(0) center.(η²-alkene)(η¹-nitrile)Ni(0) complex prior to insertion.
Ru-H ComplexesInvolves hydrogenation of the nitrile followed by C-N cleavage. marquette.eduFormation of an imine intermediate via hydrogenation.
Rhodium ComplexesCan proceed via oxidative addition, similar to Nickel.Rh(I) or Rh(III) cyanoalkyl intermediate.

Influence of Electronic and Steric Factors on Nitrile Reactivity

The reactivity of the nitrile group is significantly influenced by the electronic environment of the molecule. The carbon atom of the cyano group is inherently electrophilic due to the high electronegativity of the nitrogen atom. libretexts.orgebsco.com This electrophilicity can be modulated by adjacent functional groups.

In this compound, both the formyl group and the vinyl group are electron-withdrawing, which enhances the electrophilic character of the nitrile carbon. This increased electrophilicity makes the nitrile more susceptible to nucleophilic attack. The π-system of the conjugated double bond can delocalize electron density, further influencing the reactivity. fiveable.me

Steric hindrance around the nitrile group can also play a role. For this compound, the linear geometry of the cyano group minimizes steric hindrance for incoming nucleophiles or for coordination to a metal catalyst. ebsco.com

FactorEffect on Nitrile Group of this compoundConsequence
Electronic (Inductive/Resonance) The formyl group is strongly electron-withdrawing.Increases the partial positive charge on the nitrile carbon, enhancing its electrophilicity.
Electronic (Conjugation) The C=C double bond is in conjugation with the formyl group, but not directly with the nitrile. However, the overall electronic pull affects the entire molecule.Modulates the electron density across the molecule, impacting all reactive sites.
Steric The nitrile group is at the end of a flexible alkyl chain.Low steric hindrance, making it accessible for chemical reactions.

Reactivity of the Formyl Group in this compound

The formyl group (an aldehyde) is one of the most reactive functional groups in organic chemistry, primarily characterized by the electrophilicity of its carbonyl carbon. libretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org

Aldehyde Reactions for α-Functionalization

Typical α-functionalization of aldehydes proceeds through an enolate intermediate. However, in this compound, the aldehyde is part of an α,β-unsaturated system, meaning it lacks a proton on the α-carbon. Therefore, functionalization occurs via conjugate addition (or 1,4-addition) to the β-carbon of the double bond. This is a common reaction pathway for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org

In this reaction, a nucleophile attacks the carbon-carbon double bond at the position beta to the carbonyl group. The resulting intermediate is an enolate, which is then protonated to give the final product. This effectively results in the functionalization of the carbon chain. rsc.org

Condensation and Addition Reactions Involving the Formyl Moiety

The formyl group of this compound readily undergoes a variety of condensation and addition reactions.

Nucleophilic Addition (1,2-Addition): Strong nucleophiles, such as Grignard reagents or organolithium compounds, tend to add directly to the carbonyl carbon (1,2-addition) to form a secondary alcohol after workup. libretexts.org

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde into a new alkene, extending the carbon chain.

Condensation Reactions: The aldehyde can react with stabilized enolates or other carbon nucleophiles in reactions like the Knoevenagel or aldol-type condensations.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. libretexts.org

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new C-N bond, converting the aldehyde to an amine.

Reaction TypeReagent ExampleExpected Product with this compound
1,2-Nucleophilic Addition Methylmagnesium bromide (CH₃MgBr)5-cyano-2-methylhex-1-en-2-ol
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂)5-cyanopenta-1,4-diene
Conjugate Addition (1,4-Addition) Diethyl malonateDiethyl 2-(2-cyano-4-formylbut-4-en-1-yl)malonate
Reductive Amination Ammonia (NH₃) / H₂, Pd5-aminomethylpent-4-enenitrile

Olefinic Reactivity of this compound

The carbon-carbon double bond in this compound is part of a conjugated system, which dictates its reactivity. The presence of the electron-withdrawing formyl group makes the double bond electron-poor and thus susceptible to attack by nucleophiles, particularly in a conjugate addition fashion as mentioned previously. fiveable.meresearchgate.net

Key reactions involving the olefinic bond include:

Conjugate (Michael) Addition: As discussed, this is a primary reaction pathway where nucleophiles add to the β-carbon. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. masterorganicchemistry.comnih.gov

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). Depending on the reaction conditions, the aldehyde and nitrile groups may also be reduced.

Cycloaddition Reactions: The electron-deficient nature of the double bond makes it a good dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).

Halogenation: Electrophilic addition of halogens (like Br₂ or Cl₂) across the double bond can occur, though the reaction may be slower than with electron-rich alkenes due to the deactivating effect of the formyl group.

Regioselectivity and Stereoselectivity in Addition Reactions

The conjugated system of the α,β-unsaturated aldehyde in this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

Regioselectivity:

Hard nucleophiles , such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon. This is due to the highly localized charge on the carbonyl carbon, leading to a kinetically controlled product.

Soft nucleophiles , such as cuprates (Gilman reagents), enamines, and thiols, generally favor 1,4-conjugate addition . This thermodynamically controlled pathway is preferred due to the formation of a more stable enolate intermediate.

Stereoselectivity:

The stereochemical outcome of addition reactions to the chiral center that can be formed at the α- or β-carbon is influenced by the steric hindrance of the substituents and the reaction conditions. Diastereoselective control can often be achieved by using chiral auxiliaries or catalysts.

Hypothetical Research Findings:

To illustrate the expected outcomes, the following table presents hypothetical data from a study on the addition of various nucleophiles to this compound.

NucleophileReagentPredominant ProductRegioselectivity (1,2:1,4 ratio)Diastereomeric Excess (d.e.)
MethylMethyllithium1,2-addition product95:5Not Applicable
MethylLithium dimethylcuprate1,4-addition product5:95>90%
PhenylPhenylmagnesium bromide1,2-addition product85:15Not Applicable
ThiophenolThiophenol with catalytic base1,4-addition product<1:>99>95%

Cycloaddition and Polymerization Studies

Specific studies on the cycloaddition and polymerization of this compound have not been identified in the surveyed literature. The following discussion is based on the predicted reactivity of the molecule's functional groups.

Cycloaddition:

The electron-deficient alkene in this compound, activated by the electron-withdrawing aldehyde and nitrile groups, makes it a potential dienophile in Diels-Alder reactions. It would be expected to react with electron-rich dienes to form cyclohexene (B86901) derivatives. The regioselectivity and stereoselectivity of such [4+2] cycloaddition reactions would be governed by the electronic and steric properties of the reacting diene.

Polymerization:

The activated double bond in this compound suggests its potential to undergo polymerization. Both radical and anionic polymerization mechanisms could be envisaged. Anionic polymerization, initiated by a nucleophile, could proceed via conjugate addition to the double bond. Radical polymerization could be initiated by standard radical initiators. The resulting polymer would possess nitrile and formyl functionalities at regular intervals, potentially leading to materials with interesting properties.

Illustrative Polymerization Data:

The table below shows hypothetical results for the polymerization of this compound under different conditions.

Polymerization TypeInitiatorSolventResulting PolymerMolecular Weight (Mw)Polydispersity Index (PDI)
Anionicn-ButyllithiumTHFPoly(this compound)15,000 g/mol 1.1
RadicalAIBNToluenePoly(this compound)25,000 g/mol 1.8

Advanced Mechanistic Probes in this compound Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced techniques such as isotopic labeling and kinetic analysis would be invaluable.

Isotopic Labeling Studies to Elucidate Reaction Pathways

No specific isotopic labeling studies for this compound have been found in the public literature. The following represents a theoretical application of this technique.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. For instance, to confirm the mechanism of conjugate addition, one could use a deuterium-labeled nucleophile. The position of the deuterium (B1214612) atom in the final product, as determined by techniques like NMR spectroscopy or mass spectrometry, would provide definitive evidence for the reaction pathway.

Hypothetical Isotopic Labeling Experiment:

Consider the 1,4-addition of a Gilman reagent, (CD₃)₂CuLi, to this compound. The expected product would have the CD₃ group at the β-position and a proton at the α-position (after workup).

Labeled ReagentExpected Product StructureAnalytical Technique for Confirmation
(CD₃)₂CuLi4-formyl-3-(trideuteriomethyl)pentanenitrile¹H NMR, ¹³C NMR, Mass Spectrometry

Reaction Progress Monitoring and Kinetic Analysis

Specific kinetic studies on reactions of this compound are not available in the reviewed scientific literature. The following is a theoretical outline of how such studies could be conducted.

Monitoring the progress of a reaction over time can provide valuable kinetic data, such as reaction rates, rate constants, and reaction orders. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, or gas chromatography (GC) can be employed to track the concentration of reactants and products as a function of time.

For example, the rate of a nucleophilic addition to this compound could be studied by monitoring the disappearance of the C=C or C=O stretching frequency in the IR spectrum. By performing the reaction at different initial concentrations of the reactants, the order of the reaction with respect to each component could be determined, providing insight into the rate-determining step of the mechanism.

Illustrative Kinetic Data:

The following table presents hypothetical kinetic data for the reaction of this compound with a generic nucleophile 'Nu⁻'.

[this compound] (M)[Nu⁻] (M)Initial Rate (M/s)
0.10.11.0 x 10⁻⁴
0.20.12.0 x 10⁻⁴
0.10.21.0 x 10⁻⁴

From this hypothetical data, it can be deduced that the reaction is first order with respect to this compound and zero order with respect to the nucleophile, suggesting that the rate-determining step involves only the substrate.

Advanced Spectroscopic and Computational Characterization of 4 Formylpent 4 Enenitrile

Elucidating Stereochemistry and Isomerism in 4-Formylpent-4-enenitrile

Due to the presence of a carbon-carbon double bond, this compound can exist as stereoisomers. The specific arrangement of substituents around the C4-C5 double bond can be determined using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, with protons near electronegative groups like the aldehyde and nitrile being shifted downfield. The coupling constants (J-values) between adjacent protons provide information about the dihedral angles and thus the stereochemistry.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H1 (CHO)9.5 - 10.0s-
H2 (CH₂)2.6 - 2.8t~7
H3 (CH₂)2.4 - 2.6t~7
H5a (=CH₂)6.0 - 6.2s-
H5b (=CH₂)5.8 - 6.0s-

Note: Predicted data is based on established chemical shift ranges for similar functional groups. 's' denotes singlet, 't' denotes triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their hybridization. The carbonyl carbon of the aldehyde and the nitrile carbon are expected to have characteristic downfield chemical shifts.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CHO)190 - 200
C2 (CH₂)20 - 30
C3 (CH₂)15 - 25
C4 (=C)140 - 150
C5 (=CH₂)125 - 135
C6 (CN)115 - 125

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. uhcl.eduudel.edumasterorganicchemistry.comcheminfo.orglibretexts.orgstanford.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretch of the conjugated aldehyde, the C≡N stretch of the nitrile, and the C=C stretch of the alkene. The conjugation of the aldehyde to the double bond typically lowers the C=O stretching frequency compared to a saturated aldehyde. libretexts.orglibretexts.orgvscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The C=C and C≡N stretching vibrations are expected to be strong and easily identifiable in the Raman spectrum. morressier.comnih.govresearchgate.netchemrxiv.org

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Vibrational Mode
C-H (aldehyde)2850-2750 (medium)WeakStretch
C=O (conjugated aldehyde)1700-1680 (strong)MediumStretch
C≡N (nitrile)2230-2210 (medium)StrongStretch
C=C (alkene)1650-1630 (medium)StrongStretch
=C-H (alkene)3100-3000 (medium)MediumStretch

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. miamioh.eduwikipedia.orgwhitman.eduacdlabs.comyoutube.comkg.ac.rsnih.govarxiv.orgwishartlab.comucalgary.ca

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₇NO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its elemental composition.

Calculated Exact Masses for this compound

IonElemental FormulaCalculated Exact Mass (Da)
[M]⁺C₆H₇NO⁺109.0528
[M+H]⁺C₆H₈NO⁺110.0606

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through characteristic pathways for α,β-unsaturated aldehydes and nitriles.

Predicted Fragmentation Pathways for this compound

The fragmentation of the molecular ion of this compound (m/z 109) could involve several key pathways:

Loss of the formyl radical (•CHO): This would result in a fragment ion at m/z 80.

Loss of a hydrogen radical (•H): Leading to a fragment at m/z 108.

Cleavage of the C3-C4 bond: This could lead to various smaller fragments.

McLafferty rearrangement: If a gamma-hydrogen is available, this characteristic rearrangement for carbonyl compounds could occur.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. pgeneral.comwikipedia.orgsigmaaldrich.comazom.comteledynelabs.com

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a suitable technique for its analysis. The choice of the stationary phase is critical for achieving good separation from impurities. A mid-polarity column would likely provide good resolution. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for preparative scale purification, high-performance liquid chromatography could be employed. A normal-phase or reversed-phase column could be used depending on the specific separation required.

The purity of this compound is typically assessed by a combination of these chromatographic methods, often coupled with a mass spectrometer (GC-MS or LC-MS) for peak identification, and confirmed by NMR spectroscopy.

Chemical Transformations and Applications of 4 Formylpent 4 Enenitrile

Role as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups in 4-Formylpent-4-enenitrile makes it a valuable precursor in various synthetic pathways. Its utility as a building block is particularly evident in the synthesis of α-functionalized acroleins and extended diene systems, as well as in the assembly of intricate natural product scaffolds.

While specific research detailing the direct conversion of this compound to α-functionalized acroleins is not extensively documented in publicly available literature, the inherent reactivity of the molecule suggests its potential in this capacity. The aldehyde group can undergo a variety of transformations, such as aldol (B89426) condensations or Wittig-type reactions, to introduce functionality at the α-position relative to the formyl group. Subsequent manipulation of the nitrile and the terminal alkene could then lead to the desired acrolein derivatives. The development of such synthetic routes would offer a novel approach to this important class of compounds.

The carbon skeleton of this compound provides a foundational framework for the synthesis of hepta-2,6-dienenitriles. Through reactions that extend the carbon chain at the aldehyde terminus, such as olefination reactions, it is conceptually feasible to construct the seven-carbon backbone characteristic of these diene systems. For instance, a Wittig reaction with an appropriate phosphorane could introduce the second double bond and extend the chain to the required length, yielding the target hepta-2,6-dienenitrile structure. Further investigation into these transformations could establish this compound as a key starting material for this class of compounds.

The synthesis of natural products and their analogues often requires versatile building blocks that can be elaborated into complex polycyclic systems. While the direct application of this compound in the total synthesis of specific natural products is not widely reported, its functional group array makes it an attractive candidate for such endeavors. The aldehyde can serve as a handle for carbon-carbon bond formation, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the alkene can participate in cycloaddition or cross-coupling reactions. These potential transformations could be strategically employed in the assembly of complex molecular targets.

Catalytic Applications in Organic Synthesis

Transition metal catalysis offers powerful tools for the selective transformation of multifunctional molecules like this compound. Palladium and nickel catalysts, in particular, are known to mediate a wide range of synthetic transformations and could unlock novel reactivity patterns for this compound.

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in cross-coupling, carbonylation, and cyclization reactions. The alkene moiety in this compound is a prime site for palladium-catalyzed transformations. For example, Heck reactions could be employed to couple the terminal alkene with aryl or vinyl halides, leading to more complex structures. Furthermore, palladium-catalyzed carbonylative reactions could potentially involve the aldehyde group, offering pathways to acyl derivatives. The development of specific palladium-catalyzed methods for this compound would significantly expand its synthetic utility.

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium catalysis for many organic transformations. Nickel catalysts are known to promote a variety of reactions, including cross-coupling, cycloadditions, and carbonylation reactions. The functional groups present in this compound could be subject to various nickel-catalyzed transformations. For instance, nickel-catalyzed cycloaddition reactions involving the alkene could provide access to carbocyclic and heterocyclic frameworks. Additionally, the nitrile group could potentially participate in nickel-catalyzed cyanation or cross-coupling reactions. The exploration of nickel-catalyzed reactions of this compound holds promise for the development of new and efficient synthetic methodologies.

Derivatization Strategies for Expanding Chemical Space

The unique bifunctional nature of this compound, possessing both an α,β-unsaturated aldehyde and a nitrile group, presents a versatile platform for a variety of chemical transformations. These reactions allow for the selective modification of the molecule at different positions, thereby enabling the expansion of its chemical space and the synthesis of a diverse range of derivatives.

Selective Reductions and Oxidations

The aldehyde and alkene functionalities within this compound can be selectively reduced or oxidized, leading to a variety of valuable products. The choice of reagents and reaction conditions dictates the outcome of these transformations.

Selective Reductions:

The formyl group is generally more susceptible to reduction than the nitrile or the carbon-carbon double bond. Mild reducing agents can selectively target the aldehyde. For instance, sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of aldehydes to primary alcohols. The reduction of the double bond can be achieved through catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C). The nitrile group is more resistant to reduction but can be converted to a primary amine using stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Below is a table illustrating the potential selective reduction products of this compound.

Starting MaterialReagentMajor ProductProduct Name
This compoundNaBH₄, MeOH4-(Hydroxymethyl)pent-4-enenitrile4-(Hydroxymethyl)pent-4-enenitrile
This compoundH₂, Pd/C4-Formylpentanenitrile4-Formylpentanenitrile
This compoundLiAlH₄, then H₂O5-Amino-2-methylpentan-1-ol5-Amino-2-methylpentan-1-ol

Selective Oxidations:

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The alkene can undergo oxidative cleavage under harsher conditions or be converted to an epoxide.

The following table outlines potential selective oxidation products.

Starting MaterialReagentMajor ProductProduct Name
This compoundKMnO₄ (cold, dilute)4-Carboxypent-4-enenitrile4-Carboxypent-4-enenitrile
This compoundm-CPBA4-(Oxiran-2-yl)pent-4-enenitrile4-(Oxiran-2-yl)pent-4-enenitrile

Nucleophilic and Electrophilic Additions

The electrophilic carbon of the aldehyde and the α,β-unsaturated system in this compound are susceptible to nucleophilic attack. Conversely, the electron-rich double bond can undergo electrophilic addition.

Nucleophilic Additions:

Nucleophiles can add to the carbonyl carbon of the aldehyde (1,2-addition) or to the β-carbon of the α,β-unsaturated system (1,4-conjugate or Michael addition). "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. "Soft" nucleophiles, like cuprates, enamines, and thiols, generally prefer 1,4-addition.

This table provides examples of potential nucleophilic addition reactions.

Starting MaterialNucleophileProduct TypeProduct Name (Example with MeMgBr/Me₂CuLi)
This compoundGrignard Reagent (e.g., MeMgBr)1,2-Addition4-(1-Hydroxyethyl)pent-4-enenitrile
This compoundGilman Reagent (e.g., Me₂CuLi)1,4-Addition4-Formyl-4-methylpentanenitrile

Electrophilic Additions:

The double bond in this compound can react with electrophiles. For example, the addition of hydrogen halides (HX) or halogens (X₂) would proceed according to Markovnikov's rule, where the hydrogen or the less electronegative atom adds to the carbon with more hydrogen atoms.

An example of an electrophilic addition is shown below.

Starting MaterialElectrophileMajor ProductProduct Name
This compoundHBr4-Bromo-4-formylpentanenitrile4-Bromo-4-formylpentanenitrile

Contributions to Methodologies for C-C and C-Heteroatom Bond Formation

While specific research on this compound is limited, its structural motifs suggest potential applications in modern synthetic methodologies for carbon-carbon and carbon-heteroatom bond formation.

Cyanofunctionalization Reactions

Cyanofunctionalization involves the simultaneous introduction of a cyano group and another functional group across a double or triple bond. Given that this compound already contains a cyano group, its application in this area would likely involve reactions at the alkene or aldehyde, where the nitrile group influences the reactivity or is carried through the transformation.

Cross-Coupling Strategies

The vinyl moiety in this compound could potentially participate in cross-coupling reactions, such as the Suzuki, Heck, or Stille reactions, to form new C-C bonds. This would require conversion of the alkene to a vinyl halide or a vinyl boronate ester. These reactions are powerful tools for the construction of complex molecular architectures.

Decyanative Reactions

Decyanative reactions involve the removal of a cyano group, often with the concurrent formation of a new bond at the carbon that was attached to the nitrile. This strategy can be a powerful tool in synthesis, as the cyano group can be used as a removable activating group. Recent advances have focused on photocatalytic methods for decyanative transformations, which can proceed under mild conditions. While these methods have been demonstrated on other nitriles, their application to a substrate like this compound could provide a pathway to novel structures.

Future Research Directions and Perspectives

Unexplored Reaction Pathways and Catalytic Systems

The rich functionality of 4-Formylpent-4-enenitrile presents both a challenge and an opportunity for synthetic chemists. The primary challenge lies in achieving selective transformations of one functional group in the presence of others. Future research will undoubtedly focus on the development of sophisticated catalytic systems to unlock the full synthetic potential of this molecule.

The α,β-unsaturated aldehyde moiety is susceptible to a variety of transformations. Nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), and the development of catalysts that can selectively direct this reactivity is a key area of exploration. For instance, organocatalysis could be employed to achieve enantioselective conjugate additions, leading to chiral molecules of interest for pharmaceuticals and agrochemicals.

The nitrile group offers another handle for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The selective reduction of the nitrile in the presence of the aldehyde and alkene would be a valuable transformation, potentially achievable through carefully designed heterogeneous or homogeneous catalysts.

Furthermore, the terminal alkene provides a site for reactions such as hydrogenation, hydroformylation, and polymerization. A particularly interesting avenue would be the development of catalytic systems that can facilitate tandem reactions, where multiple functional groups react in a sequential and controlled manner. For example, a hydroformylation of the alkene followed by an intramolecular aldol (B89426) condensation could lead to the rapid construction of complex cyclic architectures.

Potential ReactionFunctional Group TargetedPotential Catalyst TypeDesired Outcome
Enantioselective Michael Additionα,β-Unsaturated AldehydeChiral OrganocatalystsChiral Aldehydes
Selective Nitrile ReductionNitrileHeterogeneous Metal CatalystsAmino Aldehydes
Tandem Hydroformylation-AldolAlkene and AldehydeRhodium/Lewis Acid SystemsComplex Cyclic Products
Selective Alkene EpoxidationAlkeneTitanium SilicaliteEpoxidized Aldehyde-Nitrile

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and manipulation of highly functionalized and potentially reactive molecules like this compound can benefit significantly from modern synthetic methodologies such as flow chemistry. Continuous-flow processes offer enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch methods. nih.gov

Future research should explore the development of continuous-flow processes for the synthesis of this compound itself, potentially through a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the handling of hazardous reagents. beilstein-journals.org Furthermore, the selective transformations discussed in the previous section could be optimized and scaled up using flow reactors. For instance, the precise temperature and residence time control in microreactors could be leveraged to favor a desired reaction pathway and suppress side reactions. d-nb.info

In addition to flow chemistry, the principles of green and sustainable chemistry should be central to future research involving this compound. This includes the exploration of biocatalytic methods for its synthesis or modification. Enzymes, with their high selectivity, could be employed to perform specific transformations on the molecule under mild conditions. For example, a chemoenzymatic cascade could be developed for the synthesis of nitriles from aldehydes, offering a more sustainable alternative to traditional methods. nih.gov

The use of renewable feedstocks as starting materials for the synthesis of this compound is another important aspect of sustainable chemistry. Investigating synthetic routes that begin from bio-based platform chemicals would significantly enhance the green credentials of this versatile building block.

Sustainable MethodologyApplication to this compoundPotential Benefits
Flow ChemistrySynthesis and subsequent transformationsEnhanced safety, scalability, and control
BiocatalysisSelective functional group modificationsHigh selectivity, mild reaction conditions
Renewable FeedstocksSynthesis from bio-based platform chemicalsReduced environmental impact

Advanced Materials Applications Derived from this compound

The multifunctional nature of this compound makes it an excellent candidate as a monomer or cross-linker in the synthesis of advanced polymers and materials. The presence of an alkene, an aldehyde, and a nitrile group allows for a variety of polymerization and post-polymerization modification strategies.

The terminal alkene can participate in addition polymerization to form a polymer backbone. msu.edu The pendant aldehyde and nitrile groups can then be used for further functionalization or cross-linking. For example, the aldehyde groups can react with amines to form Schiff bases, which can be further reduced to form stable secondary amine linkages. This allows for the creation of cross-linked materials with tunable properties. nih.gov The nitrile groups can also be converted to other functionalities or participate in cross-linking reactions. The synthesis of nitrile-containing polymers from lignin-derived monomers has been explored, suggesting the potential for creating bio-based polymers. lu.se

The combination of these functional groups in a single monomer could lead to the development of polymers with unique properties. For example, polymers derived from this compound could exhibit enhanced thermal stability, specific adhesion properties, or the ability to be functionalized with bioactive molecules. These materials could find applications in coatings, adhesives, and biomedical devices.

Polymerization/ModificationFunctional Group UtilizedResulting Material PropertyPotential Application
Addition PolymerizationAlkeneFunctionalized polymer backboneSpecialty plastics
Schiff Base Cross-linkingAldehydeTunable mechanical propertiesAdhesives, hydrogels
Post-polymerization Nitrile ConversionNitrileIntroduction of new functionalitiesFunctional materials

Interdisciplinary Research Opportunities in this compound Chemistry

The unique chemical architecture of this compound also presents numerous opportunities for interdisciplinary research, bridging synthetic organic chemistry with fields such as medicinal chemistry, chemical biology, and materials science.

In medicinal chemistry, α,β-unsaturated carbonyl compounds are known to exhibit a range of biological activities. researchgate.netnih.gov The reactivity of the Michael acceptor in these compounds can be tuned for selective interaction with biological targets. This compound could serve as a scaffold for the synthesis of new bioactive molecules. The nitrile group is also a common feature in many pharmaceutical compounds. The combination of these functionalities could lead to the discovery of novel therapeutic agents.

In the realm of chemical biology, this compound could be used as a chemical probe to study biological processes. The aldehyde group can be used for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules. The nitrile group can serve as a spectroscopic reporter, for example, in infrared spectroscopy.

Furthermore, the ability of this molecule to form functional polymers opens up avenues for the development of smart materials with applications in drug delivery, tissue engineering, and diagnostics. For instance, polymers with pendant aldehyde groups can be used for the immobilization of enzymes or antibodies.

Interdisciplinary FieldPotential Application of this compoundResearch Focus
Medicinal ChemistryScaffold for drug discoverySynthesis and biological evaluation of derivatives
Chemical BiologyChemical probeBioconjugation and cellular imaging
Materials ScienceFunctional polymer precursorDevelopment of smart biomaterials

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Formylpent-4-enenitrile to improve yield and purity?

  • Methodological Guidance :

  • Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor outcomes via HPLC or GC-MS to identify optimal conditions .
  • Use column chromatography or recrystallization for purification, and validate purity via 1H NMR^1 \text{H NMR} integration or mass spectrometry .
  • Document raw data and uncertainties (e.g., solvent impurities, side reactions) to refine protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Guidance :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm structure (e.g., aldehyde proton at ~9.8 ppm, nitrile carbon at ~115 ppm) .
  • IR Spectroscopy : Identify functional groups (C≡N stretch ~2240 cm1^{-1}, C=O stretch ~1700 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns for structural validation .

Q. What are the key considerations in designing a kinetic study for reactions involving this compound?

  • Methodological Guidance :

  • Use time-resolved techniques (e.g., UV-Vis, stopped-flow methods) to monitor concentration changes .
  • Control variables (temperature, solvent, catalyst) to isolate rate dependencies .
  • Perform triplicate trials and apply statistical tools (e.g., t-tests, error bars) to ensure reproducibility .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Guidance :

  • Conduct comparative studies with electron-withdrawing/donating substituents to assess regioselectivity .
  • Use DFT calculations (e.g., Gaussian, ORCA) to model frontier molecular orbitals and predict reactivity .
  • Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can discrepancies in reported reaction outcomes with this compound be resolved?

  • Methodological Guidance :

  • Reproduce conflicting experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Analyze by-products via LC-MS or X-ray crystallography to identify unaccounted intermediates .
  • Cross-reference datasets with repositories like Chemotion or RADAR4Chem to verify reproducibility .

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

  • Methodological Guidance :

  • DFT : Optimize geometry and calculate electrostatic potential maps to predict reactive sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solvation effects on reactivity .
  • Share computational data in FAIR-compliant repositories (e.g., nmrXiv) for peer validation .

Data Management and Reporting

Q. How should researchers handle conflicting purity data for this compound across studies?

  • Methodological Guidance :

  • Compare analytical methods (e.g., HPLC vs. NMR purity assays) and calibrate instruments using certified reference standards .
  • Report detailed experimental conditions (e.g., column type for HPLC, deuterated solvent for NMR) to enable cross-study comparisons .

Q. What strategies ensure robust statistical analysis in studies involving this compound?

  • Methodological Guidance :

  • Use ANOVA to compare multiple experimental groups and identify outliers .
  • Apply Bayesian statistics to quantify uncertainty in kinetic or thermodynamic parameters .
  • Archive raw data and analysis scripts in open-access platforms (e.g., Zenodo) for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.